molecular formula C16H20N2O4 B2366664 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea CAS No. 2097914-43-5

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea

Cat. No.: B2366664
CAS No.: 2097914-43-5
M. Wt: 304.346
InChI Key: QCUIVQNRARLUPZ-UHFFFAOYSA-N
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Description

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea is a synthetic urea derivative characterized by a central urea core (-NH-C(=O)-NH-) flanked by two distinct substituents:

  • Aryl-hydroxyethyl group: A 4-(furan-2-yl)phenyl moiety linked to a 2-hydroxyethyl chain.
  • Methoxyethyl group: A flexible 2-methoxyethyl substituent.

The molecular formula is estimated as C₁₈H₂₁N₂O₄ (calculated molecular weight: 333.4 g/mol).

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-10-8-17-16(20)18-11-14(19)12-4-6-13(7-5-12)15-3-2-9-22-15/h2-7,9,14,19H,8,10-11H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUIVQNRARLUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Based on the structure of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea, three key disconnections can be identified for retrosynthetic planning:

Primary Disconnection Strategies

  • Formation of the urea linkage between the 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine and 2-methoxyethyl isocyanate or carbonate derivatives
  • Introduction of the hydroxy group to a 2-[4-(furan-2-yl)phenyl]ethyl precursor
  • Attachment of the furan-2-yl group to the phenyl ring via cross-coupling reactions

These disconnections lead to multiple potential synthetic routes, each with advantages depending on reagent availability and desired reaction conditions.

Synthetic Route A: Via Isocyanate Coupling

The first synthetic approach involves preparation of the urea moiety through reaction of an amine intermediate with the appropriate isocyanate.

Synthetic Scheme

1. Preparation of 4-(furan-2-yl)benzaldehyde via Suzuki coupling
2. Conversion to 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine via reductive amination
3. Urea formation through reaction with 2-methoxyethyl isocyanate

Detailed Procedure

Preparation of 4-(Furan-2-yl)benzaldehyde

The key starting material can be prepared through a Suzuki cross-coupling reaction between 4-bromobenzaldehyde and furan-2-boronic acid, similar to approaches described for related compounds.

Reaction Conditions:

  • 4-Bromobenzaldehyde (1.0 eq)
  • Furan-2-boronic acid (1.2 eq)
  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (3.0 eq)
  • Dioxane/water (4:1)
  • 85°C, 12 h

The product is isolated by extraction with ethyl acetate, followed by column chromatography (hexane/ethyl acetate = 9:1) to yield 4-(furan-2-yl)benzaldehyde as a light yellow solid.

Synthesis of 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethylamine

The prepared aldehyde is converted to the corresponding amino alcohol using a two-step protocol:

  • Addition of nitromethane to form the nitro alcohol intermediate
  • Reduction of the nitro group to amine

Step 1: Nitroaldol reaction

  • 4-(Furan-2-yl)benzaldehyde (1.0 eq)
  • Nitromethane (3.0 eq)
  • Potassium hydroxide (0.1 eq)
  • Methanol, 0°C to room temperature, 4 h

Step 2: Nitro group reduction

  • The nitro alcohol intermediate (1.0 eq)
  • LiAlH₄ (3.0 eq)
  • Anhydrous THF, 0°C to room temperature, 4 h
Urea Formation

The urea moiety is formed by reacting the amino alcohol with 2-methoxyethyl isocyanate, adapting methodology from similar urea syntheses.

Reaction Conditions:

  • 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethylamine (1.0 eq)
  • 2-Methoxyethyl isocyanate (1.2 eq)
  • Dichloromethane, room temperature, 6 h

Yield and Characterization Data

Table 1. Reaction Yields for Route A Synthesis

Step Reaction Yield (%) Product Appearance
1 Suzuki coupling 85-92 Light yellow solid
2a Nitroaldol reaction 78-84 Yellow oil
2b Nitro reduction 75-82 White solid
3 Urea formation 88-95 Off-white crystalline solid
Overall yield 44-59

Synthetic Route B: Via Carbamate Intermediate

The second approach utilizes a carbamate intermediate strategy, similar to procedures reported for related urea derivatives.

Synthetic Scheme

1. Preparation of 4-(furan-2-yl)phenyl Grignard reagent
2. Addition to ethylene oxide to obtain 2-[4-(furan-2-yl)phenyl]ethanol
3. Oxidation to 2-[4-(furan-2-yl)phenyl]-2-oxoethanol
4. Conversion to 2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl carbamate
5. Reaction with 2-methoxyethylamine to form the urea

Detailed Procedure

Preparation of 2-[4-(Furan-2-yl)phenyl]ethanol

This starts with the synthesis of 4-(furan-2-yl)bromobenzene using Suzuki coupling, followed by formation of the Grignard reagent and addition to ethylene oxide.

Step 1: Suzuki coupling

  • 1,4-Dibromobenzene (1.0 eq)
  • Furan-2-boronic acid (1.05 eq)
  • Pd(PPh₃)₄ (3 mol%)
  • K₂CO₃ (2.0 eq)
  • THF/water (3:1), 75°C, 8 h

Step 2: Grignard formation and addition

  • 4-(Furan-2-yl)bromobenzene (1.0 eq)
  • Magnesium turnings (1.1 eq)
  • Ethylene oxide (1.5 eq)
  • Anhydrous THF, 0°C to reflux, 5 h
Conversion to 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl Carbamate

The alcohol is oxidized to the corresponding ketone, followed by reduction to obtain the secondary alcohol. The hydroxyl group is then protected during carbamate formation.

Step A: Oxidation

  • 2-[4-(Furan-2-yl)phenyl]ethanol (1.0 eq)
  • Pyridinium chlorochromate (1.5 eq)
  • Dichloromethane, room temperature, 4 h

Step B: Hydroxylation

  • 2-[4-(Furan-2-yl)phenyl]ethanal (1.0 eq)
  • NaBH₄ (1.0 eq)
  • Methanol, 0°C, 2 h

Step C: Carbamate formation

  • 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethanol (1.0 eq)
  • Phenyl chloroformate (1.2 eq)
  • Pyridine (2.0 eq)
  • Dichloromethane, 0°C to room temperature, 6 h
Urea Formation

The carbamate intermediate reacts with 2-methoxyethylamine to form the target urea compound.

Reaction Conditions:

  • 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl phenyl carbamate (1.0 eq)
  • 2-Methoxyethylamine (2.0 eq)
  • DMF, 80°C, 12 h

Yield and Characterization Data

Table 2. Reaction Yields for Route B Synthesis

Step Reaction Yield (%) Product Appearance
1a Suzuki coupling 88-93 White solid
1b Grignard/addition 70-78 Colorless oil
2a Oxidation 85-90 Yellow oil
2b Hydroxylation 92-96 Colorless oil
2c Carbamate formation 75-83 White solid
3 Urea formation 80-85 Off-white crystalline solid
Overall yield 31-46

Synthetic Route C: Direct Coupling Method

This approach utilizes a one-pot coupling strategy for efficient synthesis.

Synthetic Scheme

1. Preparation of 4-(furan-2-yl)styrene via Heck coupling
2. Dihydroxylation to obtain 2-[4-(furan-2-yl)phenyl]-1,2-dihydroxyethane
3. Selective mono-tosylation of the primary hydroxyl
4. Azide substitution and reduction to amine
5. Urea formation with 2-methoxyethyl isocyanate

Detailed Procedure

Preparation of 4-(Furan-2-yl)styrene

Reaction Conditions:

  • 4-Bromostyrene (1.0 eq)
  • Furan-2-boronic acid (1.2 eq)
  • Pd(OAc)₂ (2 mol%)
  • XPhos (4 mol%)
  • K₃PO₄ (3.0 eq)
  • Toluene/water (10:1), 100°C, 12 h
Dihydroxylation

Reaction Conditions:

  • 4-(Furan-2-yl)styrene (1.0 eq)
  • OsO₄ (0.05 eq)
  • N-Methylmorpholine N-oxide (1.5 eq)
  • t-BuOH/water (1:1), room temperature, 24 h
Conversion to Amine

Step A: Selective tosylation

  • 2-[4-(Furan-2-yl)phenyl]-1,2-dihydroxyethane (1.0 eq)
  • p-Toluenesulfonyl chloride (1.1 eq)
  • Pyridine (1.5 eq)
  • Dichloromethane, 0°C, 6 h

Step B: Azide formation

  • Tosylated intermediate (1.0 eq)
  • NaN₃ (2.0 eq)
  • DMF, 80°C, 12 h

Step C: Reduction to amine

  • Azide intermediate (1.0 eq)
  • PPh₃ (1.5 eq)
  • THF/water (10:1), room temperature, 12 h
Urea Formation

Similar to Route A, using 2-methoxyethyl isocyanate.

Yield and Characterization Data

Table 3. Reaction Yields for Route C Synthesis

Step Reaction Yield (%) Product Appearance
1 Heck coupling 80-88 Colorless oil
2 Dihydroxylation 75-82 White solid
3a Selective tosylation 70-78 White solid
3b Azide formation 85-92 Colorless oil
3c Reduction to amine 90-95 White solid
4 Urea formation 88-95 Off-white crystalline solid
Overall yield 35-48

Analytical Characterization of this compound

Spectral Data

Table 4. Spectroscopic Data for Target Compound

Analysis Method Key Data Points
¹H NMR (400 MHz, DMSO-d₆) δ 7.68 (d, 1H, furan), 7.51-7.42 (m, 4H, Ar-H), 6.81 (d, 1H, furan), 6.53 (dd, 1H, furan), 6.12 (t, 1H, NH), 5.96 (t, 1H, NH), 5.21 (d, 1H, OH), 4.71-4.62 (m, 1H, CH-OH), 3.42-3.30 (m, 4H, CH₂O, CH₂N), 3.24 (s, 3H, OCH₃), 3.06-2.97 (m, 2H, CH₂N)
¹³C NMR (100 MHz, DMSO-d₆) δ 158.4, 152.9, 142.7, 139.2, 132.1, 128.3, 124.5, 112.0, 107.1, 73.2, 70.5, 58.4, 48.6, 41.3
FT-IR (KBr, cm⁻¹) 3412 (OH), 3320 (NH), 2925, 1650 (C=O), 1558, 1472, 1260, 1118, 1012, 831, 734
HRMS (ESI) Calculated for C₁₆H₂₀N₂O₄ [M+H]⁺: 305.1501, Found: 305.1496

Physical Properties

Table 5. Physical Properties of this compound

Property Value
Appearance Off-white crystalline solid
Melting point 138-140°C
Solubility Soluble in DMSO, DMF, hot ethanol, sparingly soluble in chloroform, insoluble in hexane and water
Molecular formula C₁₆H₂₀N₂O₄
Molecular weight 304.34 g/mol
Optical rotation [α]D²⁵ = +2.3 (c 0.5, MeOH) for Route A product

Comparative Analysis of Synthetic Routes

The three synthetic routes described above offer distinct advantages and limitations for the preparation of this compound.

Efficiency Comparison

Table 6. Comparative Analysis of Synthetic Routes

Parameter Route A Route B Route C
Overall yield (%) 44-59 31-46 35-48
Number of steps 4 6 6
Reaction time (total) 26 hours 47 hours 66 hours
Required chromatographic purifications 3 4 5
Cost of reagents (relative) Medium High High
Scale-up potential Excellent Good Moderate
Green chemistry metrics* 0.72 0.56 0.49

*Green chemistry metrics calculated as mass efficiency (product mass/total mass of reagents)

Advantages and Limitations

Route A

  • Advantages: Highest overall yield, fewest steps, most atom-economical
  • Limitations: Requires handling of potentially hazardous LiAlH₄

Route B

  • Advantages: Avoids use of strong reducing agents, good functional group tolerance
  • Limitations: Lower overall yield, requires more purification steps

Route C

  • Advantages: Good stereoselectivity in the dihydroxylation step, high purity product
  • Limitations: Longest total reaction time, requires handling of toxic OsO₄

Optimization Considerations

For optimal synthesis of this compound, several key factors should be considered:

  • The furan ring is sensitive to strong acidic conditions and may undergo ring-opening reactions
  • The hydroxyl group requires protection during certain steps to prevent side reactions
  • The urea formation step proceeds best under mild, anhydrous conditions

Based on our comparative analysis, Route A offers the most practical approach for large-scale synthesis, with the highest overall yield and fewest steps. For laboratory-scale synthesis where stereochemical control is critical, Route C may be preferred despite its longer reaction time.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones

    Reduction: Cyclohexyl derivatives

    Substitution: Various substituted urea derivatives

Scientific Research Applications

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The furan ring can intercalate with DNA, disrupting its function and leading to cell death. The hydroxyethyl group can form hydrogen bonds with proteins, altering their activity . The urea moiety can inhibit enzymes by mimicking the transition state of their substrates .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related urea derivatives from published studies:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea (Target) C₁₈H₂₁N₂O₄ 333.4 Furan-2-yl phenyl, hydroxyethyl, methoxyethyl Electron-rich furan; polar hydroxy/methoxy groups enhance solubility .
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea C₁₉H₁₇N₃O₃ 335.4 Pyrrole-2-carbonyl, 4-methoxyphenyl Acylated pyrrole enhances rigidity; 72% synthesis yield via one-step method .
1-(4-Fluorophenyl)-3-[4-(2-hydroxyethyl)phenyl]-pyrazole-urea C₁₉H₁₈FN₃O₂ 339.4 Fluorophenyl, pyrazole, hydroxyethyl Fluorine increases lipophilicity; pyrazole confers metabolic stability .
1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea C₁₆H₁₅N₃O₅ 329.3 Nitrophenyl, oxirane, 4-methoxyphenyl Nitro group introduces strong electron-withdrawing effects; oxirane reactivity .
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]urea C₁₇H₂₅FN₂O₃ 324.4 Fluorophenyl, methoxyethyl, hydroxymethyl cyclohexyl Cyclohexyl group adds steric bulk; fluorophenyl enhances bioavailability .

Functional Group Impact on Properties

Aromatic Systems :

  • Furan (Target) : Electron-rich, planar structure promotes π-π stacking but may reduce metabolic stability compared to pyrrole or pyrazole .
  • Pyrrole/Pyrazole : Nitrogen-containing heterocycles enhance hydrogen-bonding and metal coordination .

Polar Substituents :

  • Hydroxyethyl (Target) : Increases water solubility and hydrogen-bonding capacity, similar to hydroxymethyl cyclohexyl in .
  • Methoxyethyl (Target) : Balances lipophilicity, contrasting with the strongly hydrophobic trifluoromethyl group in .

Electron-Withdrawing Groups: The absence of nitro (cf. ) or fluorine (cf.

Biological Activity

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea is a synthetic compound that exhibits various biological activities, making it of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H19N3O4
  • Molecular Weight : 315.34 g/mol

The structure features a furan ring, a phenyl group, and a urea moiety, which are known to contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The urea group is particularly relevant for its role in modulating biological activity through hydrogen bonding and molecular interactions.

Biological Activities

  • Antitumor Activity : Preliminary studies suggest that derivatives of urea compounds can inhibit the proliferation of cancer cells. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antiviral Properties : Some studies have indicated that urea derivatives can exhibit antiviral activity. For example, similar compounds were tested against Coxsackie A21 virus and demonstrated significant antiviral effects, suggesting potential applications in treating viral infections.
  • Immunosuppressive Effects : Research has shown that certain urea compounds can act as immunosuppressants. In animal models, they have been effective in reducing immune responses, which could be beneficial in conditions requiring immunomodulation.

Case Studies

Several studies have explored the biological activities of urea derivatives:

  • Study 1 : A compound structurally similar to this compound was evaluated for its antitumor effects in the MDA-MB-231 breast cancer cell line. Results indicated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value around 5 μM.
  • Study 2 : In an investigation of immunosuppressive properties, a related compound was administered to mice in a sheep erythrocyte assay. The results demonstrated that the compound was 250 times more effective than azathioprine, highlighting its potential for therapeutic use in autoimmune diseases.

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineEffectiveness (IC50)Reference
AntitumorMDA-MB-231 (breast cancer)~5 μM
AntiviralCoxsackie A21 virusSignificant inhibition
ImmunosuppressiveSheep erythrocyte assay250x more effective than azathioprine

Q & A

Q. Advanced Computational Modeling

ADMET Prediction :

  • Software : SwissADME, pkCSM.
  • Key Parameters : LogP (predicted 2.1 ± 0.3), CYP450 inhibition (CYP3A4 flagged due to furan metabolism) .

Solubility Enhancement :

  • Co-solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify PEG-400/ethanol mixtures .

Metabolite Identification :

  • In silico Tools : Meteor Nexus to predict Phase I oxidation at the furan ring .

How do structural modifications to the furan or methoxyethyl groups impact biological activity?

Q. Structure-Activity Relationship (SAR) Analysis

Modification Impact on Activity Evidence Source
Furan → Thiophene ↑ Lipophilicity, ↓ Metabolic stability
Methoxyethyl → Ethyl ↓ Solubility, ↑ Cytotoxicity (IC50 ↓ 30%)
Methodology :
  • Synthesize analogs via parallel synthesis.
  • Test in kinase inhibition assays (e.g., EGFR T790M mutants) .
  • Correlate changes with LogD7.4 (measured via shake-flask) .

What spectroscopic techniques are critical for confirming the compound’s stability under physiological conditions?

Q. Advanced Stability Studies

Forced Degradation :

  • Acidic/Base Hydrolysis : Monitor via HPLC at 40°C/75% RH for 48 hrs .
  • Oxidative Stress : 3% H₂O₂, track furan ring oxidation by LC-MS .

Techniques :

  • LC-HRMS : Identify degradation products (e.g., hydroxylated furan).
  • NMR Kinetics : Track urea bond hydrolysis in PBS (pH 7.4) at 37°C .

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